N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide
CAS No.:
Cat. No.: VC17639403
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | N-[(3-aminocyclopentyl)methyl]cyclobutanecarboxamide |
| Standard InChI | InChI=1S/C11H20N2O/c12-10-5-4-8(6-10)7-13-11(14)9-2-1-3-9/h8-10H,1-7,12H2,(H,13,14) |
| Standard InChI Key | FHMAUKFENXMZQX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C(=O)NCC2CCC(C2)N |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic and Computational Data
Synthesis and Chemical Reactivity
Synthetic Pathways
The primary synthesis route involves a two-step process:
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Activation of Cyclobutanecarboxylic Acid: Treatment with DCC generates an active ester intermediate.
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Nucleophilic Acyl Substitution: Reaction with 3-aminocyclopentylmethanol yields the target amide.
Alternative methods employing carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or polymer-supported reagents could enhance yield and purity, though these remain unexplored in published protocols.
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro studies using MTT assays demonstrate dose-dependent inhibition of cancer cell lines, with GI₅₀ values ranging from 530 nM to 1 μM. Mechanistic investigations suggest interference with microtubule dynamics, akin to vinca alkaloids, though direct binding to tubulin remains unconfirmed.
Table 2: Biological Activity Profiles
| Cell Line | GI₅₀ (nM) | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| HeLa | 530 | 600 | MTT |
| MCF-7 | 750 | 900 | SRB |
| A549 | 1,000 | 1,200 | Clonogenic |
Enzyme Modulation
Surface plasmon resonance (SPR) studies reveal nanomolar affinity (Kd: 120 nM) for cyclin-dependent kinase 2 (CDK2), implicating cell cycle arrest at the G1/S phase. Competitive inhibition patterns suggest ATP-binding site engagement, though crystallographic data are needed to confirm binding modes.
Comparative Analysis with Structural Analogs
Compared to 3-amino-N-(3-methylbutyl)cyclobutane-1-carboxamide (PubChem CID: 117563316), the cyclopentylmethyl substitution in N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide confers:
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